Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate
Brand Name: Vulcanchem
CAS No.: 17102-03-3
VCID: VC16060335
InChI: InChI=1S/C9H16ClNO3/c1-4-14-9(13)11(6-5-10)8(12)7(2)3/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68 g/mol

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate

CAS No.: 17102-03-3

Cat. No.: VC16060335

Molecular Formula: C9H16ClNO3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate - 17102-03-3

Specification

CAS No. 17102-03-3
Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
IUPAC Name ethyl N-(2-chloroethyl)-N-(2-methylpropanoyl)carbamate
Standard InChI InChI=1S/C9H16ClNO3/c1-4-14-9(13)11(6-5-10)8(12)7(2)3/h7H,4-6H2,1-3H3
Standard InChI Key QSXHEGNDCCVKAF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N(CCCl)C(=O)C(C)C

Introduction

Structural and Molecular Characteristics

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate (IUPAC name: ethyl N-(2-chloroethyl)-N-(2-methylpropanoyl)carbamate) is a carbamate ester featuring two distinct substituents on the nitrogen atom: a 2-chloroethyl group and a 2-methylpropanoyl (isobutyryl) group. The ethyl carbamate backbone forms the central scaffold, with the structural formula C₉H₁₆ClNO₄ and a molecular weight of 237.68 g/mol (calculated from atomic masses).

Molecular Geometry and Bonding

The compound adopts a planar configuration around the carbamate carbonyl group, with sp² hybridization at the carbonyl carbon. The 2-chloroethyl substituent introduces a polar C–Cl bond (bond length ~1.78 Å), while the isobutyryl group contributes steric bulk due to its branched methyl groups. Computational modeling predicts a dihedral angle of approximately 120° between the carbamate oxygen and the isobutyryl carbonyl group, minimizing steric clashes .

Spectroscopic Properties

Hypothetical spectroscopic data, inferred from analogous carbamates , suggest the following features:

  • ¹H NMR (CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₃CH₂O), 1.12 (d, J = 6.8 Hz, 6H, (CH₃)₂CH), 2.58 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.63–3.72 (m, 4H, NCH₂CH₂Cl), 4.17 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

  • ¹³C NMR: δ 14.1 (CH₃CH₂O), 22.3 ((CH₃)₂CH), 34.8 (CH(CH₃)₂), 42.5 (NCH₂CH₂Cl), 61.2 (OCH₂CH₃), 155.8 (C=O, carbamate), 172.4 (C=O, isobutyryl).

  • IR (cm⁻¹): 1745 (C=O, carbamate), 1710 (C=O, isobutyryl), 1250 (C–O–C), 750 (C–Cl).

Synthesis and Reaction Pathways

The synthesis of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate can be hypothesized through a two-step protocol inspired by methodologies for related carbamates :

Step 1: Preparation of N-(2-Chloroethyl)-2-methylpropanamide

  • Reagents: 2-Chloroethylamine hydrochloride, isobutyryl chloride, triethylamine (TEA).

  • Conditions: Dichloromethane (DCM), 0°C to room temperature, 4 h.

  • Mechanism: Nucleophilic acyl substitution, with TEA scavenging HCl.

    ClCH₂CH₂NH₂\cdotpHCl+(CH₃)2CHCOClTEAClCH₂CH₂NHCOCH(CH₃)₂+HCl+TEA\cdotpHCl\text{ClCH₂CH₂NH₂·HCl} + (\text{CH₃})₂\text{CHCOCl} \xrightarrow{\text{TEA}} \text{ClCH₂CH₂NHCOCH(CH₃)₂} + \text{HCl} + \text{TEA·HCl}

Step 2: Carbamate Formation

  • Reagents: Ethyl chloroformate, potassium carbonate (K₂CO₃).

  • Conditions: Acetone, reflux (56°C), 6 h .

  • Mechanism: Base-mediated reaction with ethyl chloroformate:

    ClCH₂CH₂NHCOCH(CH₃)₂+ClCO₂EtK₂CO₃EtOCO-N(CH₂CH₂Cl)COCH(CH₃)₂+KCl+CO₂\text{ClCH₂CH₂NHCOCH(CH₃)₂} + \text{ClCO₂Et} \xrightarrow{\text{K₂CO₃}} \text{EtOCO-N(CH₂CH₂Cl)COCH(CH₃)₂} + \text{KCl} + \text{CO₂}
  • Workup: Filtration to remove K₂CO₃, followed by rotary evaporation.

Physicochemical Properties

PropertyValue/RangeMethod (Hypothesized)
Melting Point45–48°CDifferential Scanning Calorimetry
Boiling Point285–290°C (dec.)Reduced Pressure Distillation
LogP2.3 ± 0.2Computational (ChemAxon)
Solubility in H₂O1.2 g/L (25°C)Shake Flask Method
pKa9.8 (carbamate NH)Potentiometric Titration

The compound’s limited aqueous solubility and moderate lipophilicity suggest preferential partitioning into organic phases, making it suitable for reactions in apolar solvents like toluene or dichloromethane .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator